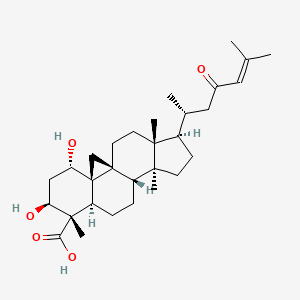

Gardenolsäure B

Übersicht

Beschreibung

Gardenolic acid B is a natural product found in Gardenia jasminoides and Kleinhovia hospita with data available.

Wissenschaftliche Forschungsanwendungen

Hepatoprotektive Wirkungen

Gardenolsäure B hat vielversprechende Ergebnisse beim Schutz von Leberzellen vor Schäden gezeigt. Studien haben ihre Wirksamkeit bei der Minderung der Nitrofurantoin-induzierten Zytotoxizität in humanen, aus der Leber gewonnenen Hep G2-Zellen gezeigt . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Behandlungen für Lebererkrankungen oder als Ergänzung zum Schutz der Leberfunktion hin.

Regulation der Fruchtbarkeit

Die Forschung hat die Verwendung von this compound in der traditionellen chinesischen Medizin zur Geburtenkontrolle hervorgehoben . Ihre signifikanten Auswirkungen auf die Beendigung der frühen Schwangerschaft bei Tiermodellen lassen auf ihr Potenzial als Leitverbindung für die Entwicklung nicht-invasiver Verhütungsmethoden schließen .

Anwendungen in der Kosmetikindustrie

Die Kosmetikindustrie wendet sich zunehmend natürlichen Verbindungen für die Produktformulierung zu. This compound könnte aufgrund ihrer natürlichen Herkunft und ihrer potenziellen bioaktiven Eigenschaften auf ihren Einsatz in Hautpflegeprodukten untersucht werden, insbesondere wenn sie antioxidative oder hautschützende Eigenschaften besitzt .

Anwendungen im Umweltbereich

Die natürliche Ableitung von this compound legt nahe, dass sie für umweltfreundliche Anwendungen in Betracht gezogen werden könnte. Ihre potenzielle Rolle in der grünen Chemie könnte untersucht werden, insbesondere bei Verfahren, die natürliche und biologisch abbaubare Verbindungen erfordern .

Anwendungen in der Lebensmittelindustrie

Organische Säuren werden in der Lebensmittelkonservierung häufig als antimikrobielle Mittel eingesetzt. Obwohl direkte Beweise für den Einsatz von this compound in der Lebensmittelindustrie nicht leicht zugänglich sind, bietet ihre strukturelle Verwandtschaft zu anderen organischen Säuren die Möglichkeit, sie als natürliches Konservierungsmittel zur Verbesserung der Lebensmittelsicherheit und Haltbarkeit einzusetzen .

Wirkmechanismus

Target of Action

Gardenolic Acid B has been found to have promising hepatoprotective effects on nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells . It also shows significant effects on terminating early pregnancy in rats

Mode of Action

It is known to exhibit hepatoprotective effects, suggesting it may interact with cellular targets in the liver to mitigate damage . Additionally, it has been found to terminate early pregnancy in rats, indicating a potential interaction with reproductive system targets .

Biochemical Pathways

Given its observed effects, it is likely that it interacts with pathways related to liver function and reproductive processes .

Result of Action

Gardenolic Acid B has been observed to have hepatoprotective effects, suggesting it may help protect liver cells from damage . It also has significant effects on terminating early pregnancy in rats . These results indicate that Gardenolic Acid B can have substantial molecular and cellular effects.

Eigenschaften

IUPAC Name |

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17(2)13-19(31)14-18(3)20-9-10-27(5)21-7-8-22-28(6,25(34)35)23(32)15-24(33)30(22)16-29(21,30)12-11-26(20,27)4/h13,18,20-24,32-33H,7-12,14-16H2,1-6H3,(H,34,35)/t18-,20-,21+,22+,23+,24+,26-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYDGCKGPQOMOK-SESPQYOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

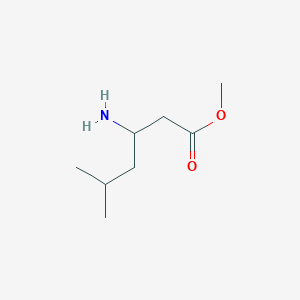

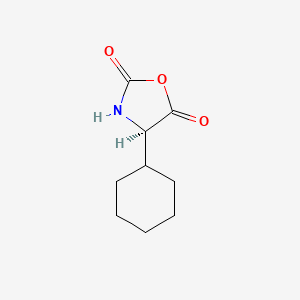

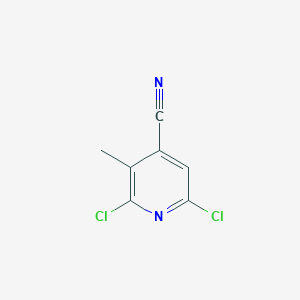

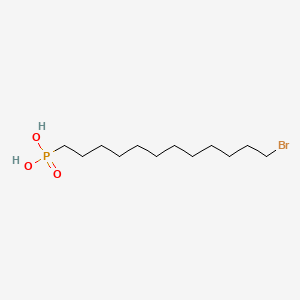

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gardenolic acid B and where is it found?

A1: Gardenolic acid B is a cycloartane triterpenoid found in the fruits of the Gardenia jasminoides Ellis plant. [] It was first isolated from Gardenia jasminoides Ellis along with its structural isomer, Gardenolic acid A. [] It has also been identified in Kleinhovia hospita, a plant known for its medicinal properties. []

Q2: What are the potential medicinal applications of Gardenolic acid B?

A2: While research is ongoing, Gardenolic acid B has shown promising neuroprotective effects in vitro. [] Additionally, structurally similar cycloartane triterpenoids isolated alongside Gardenolic acid B from Kleinhovia hospita demonstrated hepatoprotective effects against chemically induced liver injury in human cell lines. [] Further investigation is needed to determine its specific mechanisms of action and potential therapeutic applications.

Q3: Are there any known structural differences between Gardenolic acid A and Gardenolic acid B?

A3: While both Gardenolic acid A and B are cycloartane triterpenoids, they differ in the position of a double bond within their structures. This difference, despite seeming minor, could potentially impact their biological activity and interactions with other molecules. [] Further research is required to fully elucidate the structure-activity relationships of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1499722.png)

![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)

![[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid](/img/structure/B1499728.png)

![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)

![O-[2-(2-Ethoxy-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B1499745.png)

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)